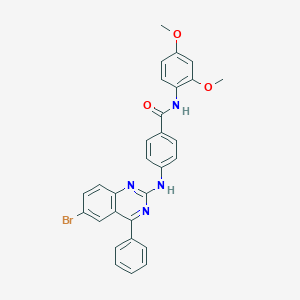

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BrN4O3/c1-36-22-13-15-25(26(17-22)37-2)32-28(35)19-8-11-21(12-9-19)31-29-33-24-14-10-20(30)16-23(24)27(34-29)18-6-4-3-5-7-18/h3-17H,1-2H3,(H,32,35)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIJCXCVMUOSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-bromo-N-phenylbenzamide

The quinazoline core is synthesized via cyclization of 2-amino-5-bromo-N-phenylbenzamide under oxidative conditions. A representative protocol involves:

Reaction Conditions

-

Substrate : 2-Amino-5-bromo-N-phenylbenzamide (1.0 equiv)

-

Oxidant : Dimethyl sulfoxide (DMSO, 3.0 equiv)

-

Catalyst : Hydrogen peroxide (H₂O₂, 2.0 equiv)

-

Temperature : 140°C

-

Duration : 20 hours

Mechanism : DMSO acts as a one-carbon synthon, facilitating cyclization through radical intermediates. H₂O₂ oxidizes the intermediate imine to the aromatic quinazoline ring.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Bromination Post-Cyclization

For substrates lacking pre-installed bromine, electrophilic bromination can be performed post-cyclization:

Reaction Conditions

-

Substrate : 4-Phenylquinazolin-2-amine (1.0 equiv)

-

Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)

-

Solvent : Acetonitrile

-

Catalyst : FeCl₃ (0.1 equiv)

-

Temperature : 60°C

-

Duration : 6 hours

Regioselectivity : Bromination occurs preferentially at position 6 due to electronic directing effects of the quinazoline ring.

Yield : 85% after recrystallization (ethanol/water).

Synthesis of 4-Amino-N-(2,4-dimethylphenyl)benzamide

Amidation of 4-Nitrobenzoyl Chloride

The benzamide fragment is synthesized via amidation followed by nitro reduction:

Step 1: Amidation

-

Substrate : 4-Nitrobenzoyl chloride (1.0 equiv)

-

Amine : 2,4-Dimethylaniline (1.2 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Duration : 4 hours

Yield : 92% (crude), purified via filtration.

Step 2: Nitro Reduction

-

Substrate : 4-Nitro-N-(2,4-dimethylphenyl)benzamide (1.0 equiv)

-

Reductant : H₂/Pd-C (10% w/w)

-

Solvent : Ethanol

-

Pressure : 1 atm

-

Duration : 3 hours

Yield : 89% after solvent evaporation.

Coupling of Quinazoline and Benzamide Fragments

Nucleophilic Aromatic Substitution (SNAr)

The amino group of 4-amino-N-(2,4-dimethylphenyl)benzamide displaces a leaving group (e.g., chloride) on the quinazoline core:

Reaction Conditions

-

Substrate : 6-Bromo-2-chloro-4-phenylquinazoline (1.0 equiv)

-

Nucleophile : 4-Amino-N-(2,4-dimethylphenyl)benzamide (1.1 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C

-

Duration : 12 hours

Mechanism : The chloride at position 2 of the quinazoline is activated toward nucleophilic attack due to electron-withdrawing effects of the adjacent nitrogen atoms.

Buchwald-Hartwig Amination

For substrates lacking a leaving group, palladium-catalyzed coupling is employed:

Reaction Conditions

-

Substrate : 6-Bromo-4-phenylquinazolin-2-yl triflate (1.0 equiv)

-

Amine : 4-Amino-N-(2,4-dimethylphenyl)benzamide (1.2 equiv)

-

Catalyst : Pd₂(dba)₃ (0.05 equiv)

-

Ligand : Xantphos (0.1 equiv)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Duration : 18 hours

Yield : 82% after column chromatography (hexane/ethyl acetate).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | Maximizes solubility of aromatic intermediates |

| Temperature | 100–110°C | Balances reaction rate and decomposition |

| Catalyst Loading | 5 mol% Pd | Cost-effective without compromising efficiency |

Higher temperatures (>120°C) promote side reactions, while polar aprotic solvents enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide may possess anticancer properties. The quinazoline scaffold has been widely studied for its ability to inhibit various kinases involved in cancer progression. This compound's structural diversity could enhance its efficacy against specific cancer types.

Kinase Inhibition

The presence of the bromo and phenyl groups suggests potential activity as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. Preliminary studies could explore the compound's ability to inhibit specific kinases, which could lead to the development of targeted cancer therapies.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for optimizing its pharmacological properties. Interaction studies focusing on how the compound binds to target proteins can provide insights into its efficacy and potential side effects.

Structure-Activity Relationship (SAR) Studies

SAR studies can help elucidate how variations in the compound's structure affect its biological activity. By modifying certain functional groups or substituents, researchers can identify more potent analogs that may be more effective in clinical settings.

Future Research Directions

The exploration of this compound should focus on:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Investigating its potential in combination with existing cancer therapies to enhance treatment outcomes.

- Toxicology Assessments : Evaluating safety profiles to understand any adverse effects associated with the compound.

Mechanism of Action

The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Quinazoline-Benzamide Derivatives

Key Observations :

Non-Quinazoline Benzamide Analogues

Key Observations :

Key Observations :

- High-yield reactions (e.g., 71% in ) suggest feasibility for scaling quinazoline-benzamide derivatives.

Physicochemical Properties

Biological Activity

The compound 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C28H24BrN4O2

- Molecular Weight : 525.406 g/mol

- IUPAC Name : this compound

This compound features a quinazoline core substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit several kinases, including EGFR (Epidermal Growth Factor Receptor) and BRAF(V600E), which are critical in various cancers. In vitro studies have shown that compounds similar to this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 and MDA-MB-231 .

- Synergistic Effects : Studies have demonstrated that combining this compound with established chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines. This synergistic effect suggests potential for combination therapies in clinical settings .

Anti-inflammatory Properties

Quinazoline derivatives also display anti-inflammatory activity. The biological activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Mechanism of Action : The anti-inflammatory effects may occur through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation. This inhibition helps reduce the production of inflammatory mediators such as TNF-alpha and IL-6 .

Antimicrobial Activity

Emerging data suggest that quinazoline derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

- Broad Spectrum : Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Research Findings and Case Studies

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Quinazoline bromination | NBS, DMF, 80°C | 75 | ¹H NMR, HRMS |

| Amide coupling | HATU, DIPEA, DMF | 68 | HPLC, FT-IR |

Basic: How is the compound’s purity and structural integrity validated?

Methodological Answer:

- Purity: Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include the quinazoline aromatic protons (δ 8.2–8.6 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- HRMS: Exact mass confirmation (e.g., [M+H]⁺ = 557.12 Da) .

- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and normalize to reference drugs (e.g., doxorubicin) .

- Orthogonal Validation: Confirm enzyme inhibition (e.g., kinase assays) via SPR or ITC to rule out false positives from fluorescence-based assays .

- Meta-Analysis: Compare solvent effects (DMSO vs. saline) and exposure times (24h vs. 48h) across studies .

Q. Table 2: Anticancer Activity Discrepancies

| Cell Line | Reported IC₅₀ (µM) | Proposed Confounder |

|---|---|---|

| MCF-7 | 2.1 vs. 5.8 | Serum concentration (10% vs. 5% FBS) |

| A549 | 1.5 vs. 3.2 | Assay type (MTT vs. ATP-lite) |

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Prioritize poses with hydrogen bonds to quinazoline N1 and benzamide carbonyl .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Validation: Mutagenesis studies (e.g., EGFR T790M mutation) to confirm predicted binding residues .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Methodological Answer:

- Core Modifications:

- Replace 6-bromo with electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity .

- Vary methoxy positions (2,4 vs. 3,5) to modulate solubility .

- Functional Assays: Test derivatives against a kinase panel (e.g., 400+ kinases) to identify selectivity profiles .

- ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .

Q. Table 3: SAR of Selected Derivatives

| Derivative | R Group | IC₅₀ (µM, A549) | logP |

|---|---|---|---|

| Parent | 6-Br | 1.5 | 3.2 |

| Derivative A | 6-CF₃ | 0.8 | 3.8 |

| Derivative B | 3,5-OMe | 2.3 | 2.5 |

Advanced: What in vitro models best evaluate the compound’s mechanism of action?

Methodological Answer:

- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) in treated vs. untreated HCT116 cells .

- Cell Cycle Analysis: PI staining to identify G1/S arrest (common with kinase inhibitors) .

- Western Blotting: Quantify downstream targets (e.g., p-ERK, Bcl-2) to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.